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molecular formula C12H15N B1276312 1-Benzyl-1,2,3,6-tetrahydropyridine CAS No. 40240-12-8

1-Benzyl-1,2,3,6-tetrahydropyridine

Cat. No. B1276312
M. Wt: 173.25 g/mol
InChI Key: SIRJFTFGHZXRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216993B2

Procedure details

2.4 mL of benzyl bromide (20 mmol) was added dropwise over an hour to a solution of 1.6 mL of pyridine in 5 mL of acetonitrile. Then reaction mixture was heated at 70 to 72° C. for 3 hours. Solvent was removed under reduced pressure and the residue was dissolved in 16 mL of ethanol. 1.1 g of sodium borohydride (30 mmol) was added in small portions over 30 minutes. After stirring for 24 hs reaction mixture was carefully quenched with 50 mL of water and solvents were removed in vacuo. The residue was portioned between ethyl acetate and 2M NaOH solution. Organic extracts were washed with brine, dried over MgSO4 and evaporated to afford crude 3.36 g of crude 1-benzyl-1,2,3,6-tetrahydropyridine which was used in the next step without purification.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[BH4-].[Na+]>C(#N)C>[CH2:1]([N:9]1[CH2:10][CH:11]=[CH:12][CH2:13][CH2:14]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
71 (± 1) °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hs reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 16 mL of ethanol
CUSTOM
Type
CUSTOM
Details
was carefully quenched with 50 mL of water and solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
WASH
Type
WASH
Details
Organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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